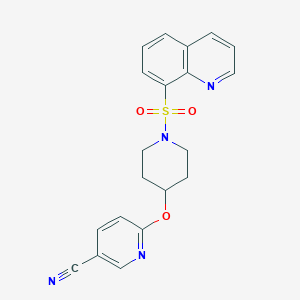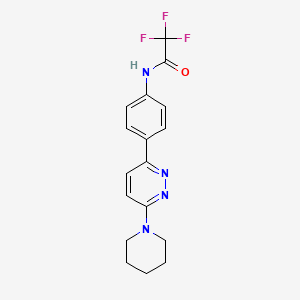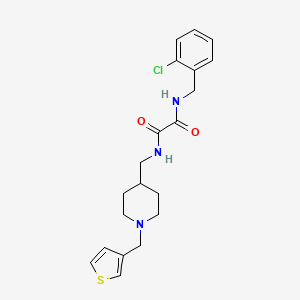
6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the synthesized compounds was confirmed by 1 H and 13 C NMR and mass spectra .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been explored for its potential in antimicrobial applications. Synthesis and evaluation of novel fluoroquinolone derivatives, including structures similar to 6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile, have demonstrated promising antibacterial and antifungal activities. These compounds were assessed using the microbroth dilution technique to determine their effectiveness against various pathogens, including Candida albicans and Cryptococcus neoformans (Srinivasan et al., 2010).
Synthesis and Characterization of Derivatives
Studies on the synthesis and characterization of phthalocyanine derivatives, which share a core structure with the compound , have been conducted to explore their aggregation properties. These studies involved the synthesis of novel peripheral and non-peripheral zinc and cobalt phthalocyanines derived from related quinolinol compounds. The aggregation behavior of these metallophthalocyanines was investigated in various solvents, providing insights into their potential applications in materials science and nanotechnology (Bıyıklıoğlu & Acar, 2012).
Application in Asymmetric Synthesis
The compound has been involved in studies related to the asymmetric synthesis of natural products and alkaloids. Research on the electrochemical synthesis of related compounds has led to the development of methodologies for the asymmetric syntheses of (+)-myrtine and alkaloid (+)-241D, showcasing the potential of similar structures in facilitating stereoselective synthetic routes (Vu et al., 2014).
Antimicrobial and Antifungal Effects
Further research into 6'-amino-spiro derivatives related to the compound of interest has highlighted their antimicrobial effects, including antibacterial and antifungal properties. These studies have emphasized the compounds' effectiveness based on inhibition zone diameter, minimum inhibitory concentration, and other metrics, pointing towards their potential in developing new antimicrobial agents (Moghaddam‐manesh et al., 2020).
Exploration in Heterocyclic Chemistry
The broader research context includes exploring the synthesis and applications of six-membered heterocycles with various heteroatoms, providing a foundation for understanding the chemical behavior and potential applications of compounds like 6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile in various scientific and industrial fields (Martins et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(1-quinolin-8-ylsulfonylpiperidin-4-yl)oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c21-13-15-6-7-19(23-14-15)27-17-8-11-24(12-9-17)28(25,26)18-5-1-3-16-4-2-10-22-20(16)18/h1-7,10,14,17H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZJLPFLVQRSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2645940.png)
![2-Chloro-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2645941.png)
![(2Z)-N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2645943.png)



![(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2645952.png)
![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2645955.png)

![2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B2645957.png)
![2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide](/img/structure/B2645958.png)
![(1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2645960.png)
![(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate](/img/structure/B2645961.png)
![methyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)propanoate](/img/structure/B2645962.png)